molecular formula C11H15FO B6324472 4-Butoxy-2-fluoro-1-methylbenzene CAS No. 1693661-00-5

4-Butoxy-2-fluoro-1-methylbenzene

Cat. No.: B6324472
CAS No.: 1693661-00-5
M. Wt: 182.23 g/mol
InChI Key: XFVMYZMPMRSMNC-UHFFFAOYSA-N
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Description

4-Butoxy-2-fluoro-1-methylbenzene is an aromatic compound with the molecular formula C11H15FO. It is commonly used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a butoxy group, a fluoro substituent, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2-fluoro-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution with an electrophile, such as a butoxy group, under specific conditions . The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and yield. The production methods are designed to minimize waste and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the fluoro or butoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-Butoxy-2-fluoro-1-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product . The specific molecular targets and pathways depend on the context of its application, such as its role in chemical synthesis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-2-fluorotoluene: Similar structure but lacks the methyl group.

    4-Butoxy-1-fluoro-2-methylbenzene: Similar structure but with different positions of substituents.

    4-Butoxy-2-chloro-1-methylbenzene: Similar structure but with a chlorine substituent instead of fluorine.

Uniqueness

4-Butoxy-2-fluoro-1-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-butoxy-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVMYZMPMRSMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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